molecular formula C12H16N2 B1199886 Cyclohexanone phenylhydrazone CAS No. 946-82-7

Cyclohexanone phenylhydrazone

Cat. No.: B1199886
CAS No.: 946-82-7
M. Wt: 188.27 g/mol
InChI Key: GSTPSOUIPIOTMQ-UHFFFAOYSA-N
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Description

Cyclohexanone phenylhydrazone (CPH) is an organic compound consisting of a cyclohexanone molecule linked to a phenylhydrazone group. It is a widely used reagent in organic synthesis, particularly in the synthesis of pharmaceuticals and other compounds. CPH has a wide range of applications in scientific research, including biochemistry, physiology, and pharmacology.

Scientific Research Applications

  • Alaghaz and Gumaa (2006) investigated the reaction of cyclohexanone phenylhydrazone with (het)aryldihalogenophosphines, leading to the synthesis of diazaphospholines derivatives in high yields. These compounds were characterized using various spectroscopic techniques (Alaghaz & Gumaa, 2006).

  • Chaikovskaya et al. (2005) conducted a similar study where this compound reacted with different dihalogenophosphines to produce 1,2,3-diazaphospholines. These were further derivatized to explore their potential applications (Chaikovskaya et al., 2005).

  • Farzaneh, Soleimannejad, and Ghandi (1997) studied the effect of transition metal ions exchanged with zeolites on cyclohexanone phenylhydrazones. This research found that these compounds undergo catalytic transformations resulting in various products (Farzaneh, Soleimannejad, & Ghandi, 1997).

  • Yu and Huang (1997) explored the regioselective synthesis of 5-trifluoromethyl pyrazoles using the phenylhydrazone of cyclohexanone. This synthesis demonstrated the potential of this compound in producing specialized organic compounds (Yu & Huang, 1997).

  • Wang et al. (2011) reported the use of cyclohexanone in the context of catalysis for selective hydrogenation processes. While this study focuses on cyclohexanone itself, it highlights the broader relevance of cyclohexanone derivatives in chemical manufacturing (Wang et al., 2011).

  • De Paoli et al. (2013) identified this compound as part of their analysis of psychoactive substances, demonstrating its potential relevance in forensic science (De Paoli et al., 2013).

  • Balaydın, Şentürk, and Menzek (2012) synthesized cyclohexanonyl bromophenol derivatives and investigated their inhibition properties on human carbonic anhydrase isozymes. This research suggests potential medicinal applications of cyclohexanone derivatives (Balaydın, Şentürk, & Menzek, 2012).

Mechanism of Action

Target of Action

Cyclohexanone phenylhydrazone primarily targets aldehydes and ketones . It reacts with these compounds to form hydrazones . This reaction is a central step in the Borsche–Drechsel carbazole synthesis .

Mode of Action

This compound interacts with its targets through a nucleophilic addition-elimination reaction . The nitrogen in the hydrazone acts as a nucleophile, reacting with the partially positive carbon in the carbonyl group of the target molecule . This reaction forms an oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

The reaction of this compound with its targets affects the carbonyl group in aldehydes and ketones . This interaction leads to the formation of hydrazones, which can further undergo reactions such as the Borsche–Drechsel cyclization . This cyclization is a ring-forming reaction that synthesizes tetrahydrocarbazoles .

Pharmacokinetics

The molecular weight of this compound is 18826884 g/mol , which may influence its absorption and distribution in the body

Result of Action

The result of this compound’s action is the formation of hydrazones . These hydrazones can further react to form other compounds, such as tetrahydrocarbazoles in the Borsche–Drechsel cyclization . The formation of these compounds can have various molecular and cellular effects, depending on the specific context and conditions.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reaction of this compound with its targets is acid-catalyzed . Therefore, the pH of the environment can affect the reaction rate. Additionally, heat can induce a sigmatropic reaction in the intermediate formed from the reaction of this compound with its targets . Thus, temperature is another environmental factor that can influence the action of this compound.

Safety and Hazards

Exposure to Cyclohexanone can lead to irritation of the eyes, skin, and respiratory tract. It may also cause headaches, dizziness, and in severe cases, damage to the central nervous system . It is recommended to use personal protective equipment (PPE) including gloves, safety glasses, and proper ventilation when handling cyclohexanone .

Biochemical Analysis

Biochemical Properties

Cyclohexanone phenylhydrazone plays a significant role in biochemical reactions due to its ability to form reactive nitrogen species when activated by acid catalysts. This compound interacts with the heme group of cytochrome P-450 in bacterial cell walls, leading to an increase in the ionization mass of the enzyme. This interaction results in a transfer mechanism that produces reaction products, ultimately causing cell death . The compound’s antibacterial activity is a result of these biochemical interactions.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by disrupting bacterial cell walls, leading to cell death. This compound also impacts cell signaling pathways and gene expression by forming reactive nitrogen species that interfere with cellular metabolism . The antibacterial properties of this compound make it effective in targeting and eliminating bacterial cells.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to the heme group of cytochrome P-450, causing an increase in the ionization mass of the enzyme. This binding interaction leads to the formation of reactive nitrogen species, which inhibit bacterial enzyme activity and disrupt cellular processes . The compound’s ability to form these reactive species is crucial to its antibacterial action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by various factors, including the presence of acid catalysts. Over time, the formation of reactive nitrogen species can lead to long-term effects on cellular function, including sustained antibacterial activity . Studies have shown that the compound remains effective in in vitro and in vivo settings, maintaining its antibacterial properties over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antibacterial activity without significant adverse effects. At higher doses, toxic effects may be observed, including potential damage to non-target cells and tissues . It is essential to determine the optimal dosage to maximize the compound’s antibacterial efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways that lead to the formation of reactive nitrogen species. These pathways include interactions with enzymes such as cytochrome P-450, which play a crucial role in the compound’s antibacterial activity . The formation of reactive nitrogen species is a key aspect of the compound’s metabolic effects, contributing to its ability to disrupt bacterial cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its antibacterial activity . The compound’s ability to reach target sites within bacterial cells is essential for its effectiveness in eliminating bacterial infections.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within bacterial cells, where it exerts its antibacterial effects . The compound’s localization within bacterial cells is crucial for its ability to disrupt cellular processes and cause cell death.

Properties

IUPAC Name

N-(cyclohexylideneamino)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1,3-4,7-8,13H,2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTPSOUIPIOTMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NNC2=CC=CC=C2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80241550
Record name Cyclohexanone phenylhydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80241550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946-82-7
Record name Cyclohexanone phenylhydrazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000946827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanone phenylhydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80241550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structure of cyclohexanone phenylhydrazone and how can it be characterized?

A1: this compound is a hydrazone formed by the condensation reaction between cyclohexanone and phenylhydrazine. Its molecular formula is C12H16N2 with a molecular weight of 188.27 g/mol. Spectroscopically, it can be characterized by the presence of a C=N stretching band around 1600 cm-1 in its infrared spectrum [].

Q2: How is this compound synthesized?

A2: The compound is typically synthesized by reacting cyclohexanone with phenylhydrazine. This reaction can be carried out in various solvents, including acetic acid [] or benzene with a catalytic amount of acetic acid []. The choice of solvent can influence the yield and purity of the product.

Q3: What is the primary reaction this compound is known to undergo?

A3: this compound is a well-known precursor in the Fischer indole synthesis. This reaction involves an acid-catalyzed rearrangement to form a substituted indole [, , ].

Q4: How do reaction conditions impact the Fischer indole synthesis using this compound?

A4: Studies have shown that the rate and outcome of the Fischer indole synthesis using this compound can be influenced by factors such as the type of acid catalyst, solvent, and temperature []. For example, performing the reaction within a lyotropic smectic liquid crystal resulted in slower reaction rates and different entropies of activation compared to an isotropic liquid, highlighting the impact of solvent organization on the reaction [].

Q5: Besides the Fischer indole synthesis, are there other reported reactions involving this compound?

A5: Yes, this compound has been investigated for its reactivity with other reagents. One study explored its reaction with (het)aryldihalogenophosphines, such as phenyldibromophosphine and 5-methyl-2-furyldibromophosphine. This reaction leads to the formation of 1,2,3-diazaphospholines, a class of heterocyclic compounds [].

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